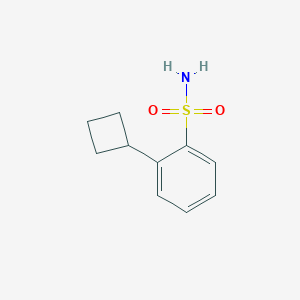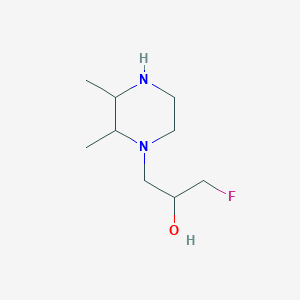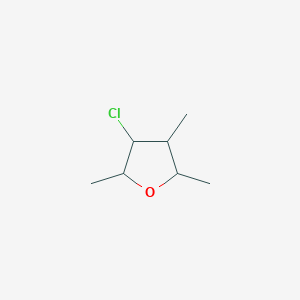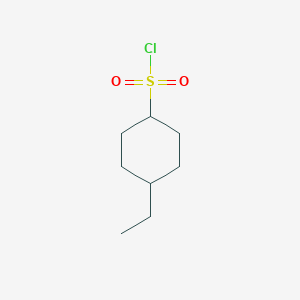![molecular formula C12H19NO2 B13252419 Methyl spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13252419.png)
Methyl spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of a class of molecules known for their rigid bicyclic frameworks, which often impart significant stability and distinct chemical properties. The spiro linkage in this compound connects a bicyclo[2.2.1]heptane moiety to a pyrrolidine ring, making it an interesting subject for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclo[2.2.1]heptane core. Subsequent steps involve the introduction of the pyrrolidine ring through nucleophilic substitution reactions. The final step often includes esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up and often include continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact while maximizing product purity.
化学反応の分析
Types of Reactions
Methyl spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
Methyl spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of polymers and other materials with specialized properties.
作用機序
The mechanism by which methyl spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core but differ in their functional groups.
Spirocyclic compounds: Similar in having a spiro linkage, these compounds can vary widely in their chemical and physical properties.
Uniqueness
Methyl spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylate is unique due to its combination of a rigid bicyclic structure and a flexible pyrrolidine ring. This duality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various fields of research.
特性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC名 |
methyl spiro[bicyclo[2.2.1]heptane-2,4'-pyrrolidine]-3'-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-15-11(14)10-6-13-7-12(10)5-8-2-3-9(12)4-8/h8-10,13H,2-7H2,1H3 |
InChIキー |
HSZLAHIVTPONIY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CNCC12CC3CCC2C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13252340.png)
![3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13252342.png)

![3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13252345.png)


![1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane](/img/structure/B13252368.png)


![5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-7-amine](/img/structure/B13252383.png)




